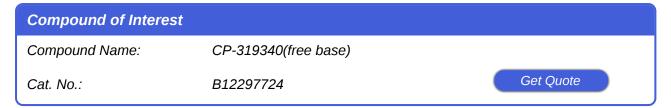


In-Depth Technical Guide to CP-319340: A Potential p53-Targeting Anticancer Agent

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-319340 is a small molecule compound that has garnered interest in the field of oncology for its potential to stabilize the tumor suppressor protein p53. The p53 protein plays a critical role in preventing tumor formation, and its inactivation is a common event in human cancers. CP-319340 has been investigated for its ability to rescue the function of both wild-type and mutant p53, thereby representing a promising strategy for cancer therapy. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of CP-319340, with a focus on its mechanism of action and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

CP-319340 is a synthetic, cell-permeable small molecule. While a definitive IUPAC name and canonical SMILES string are not consistently reported in publicly available literature, key identifiers and properties have been established.

Table 1: Chemical Identifiers and Physicochemical Properties of CP-319340



Property	Value
CAS Number	186390-35-2
Molecular Formula	C27H23F3N4O
Molecular Weight	476.49 g/mol
Boiling Point (Predicted)	594.3 ± 50.0 °C[1]
Density (Predicted)	1.342 ± 0.06 g/cm ³ [1]

Mechanism of Action: Stabilization of the p53 Tumor Suppressor

The primary mechanism of action of CP-319340 is believed to be the stabilization of the p53 protein. In many cancer cells, p53 is either mutated, leading to a structurally unstable and non-functional protein, or it is targeted for degradation by cellular machinery.

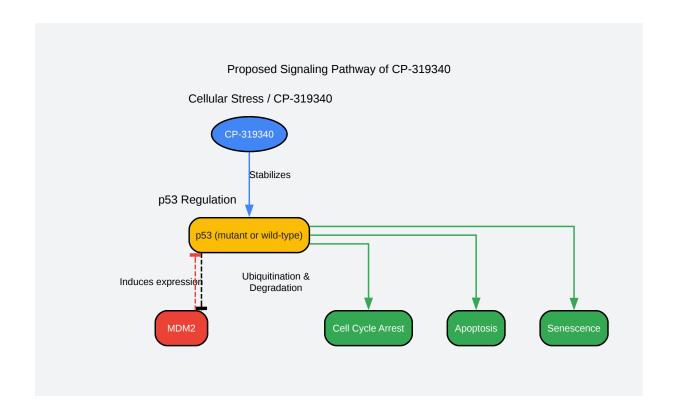
A closely related analog, CP-31398, has been shown to function by intercalating into the DNA and altering the conformation of mutant p53 to a more wild-type-like, active state. It is also suggested that these compounds can protect wild-type p53 from degradation. The stabilization of p53 leads to the activation of its downstream signaling pathways, which can induce cell cycle arrest, apoptosis (programmed cell death), or senescence in cancer cells.

Research on CP-31398, a styrylquinazoline, has demonstrated that it can restore a wild-type DNA-binding conformation to mutant p53. Furthermore, it can increase the protein levels of wild-type p53. This stabilization is thought to occur through the inhibition of p53 ubiquitination, a key step in its degradation pathway.

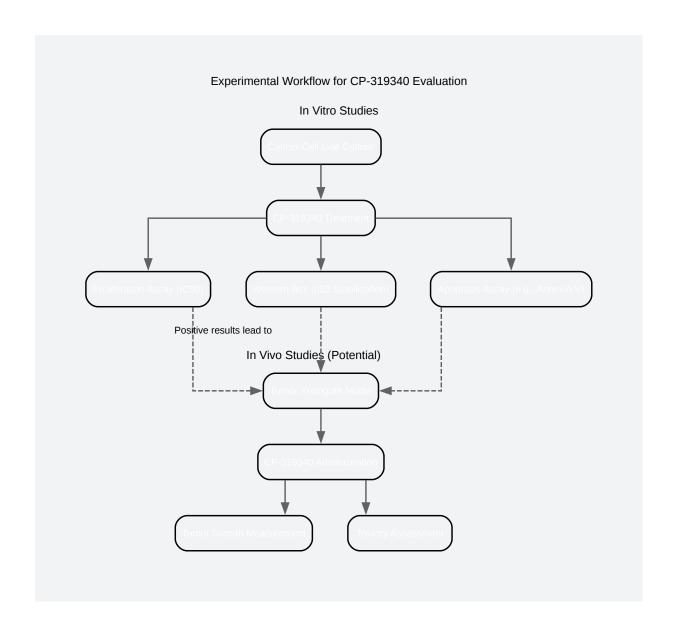
Signaling Pathway of p53 Activation by CP-319340

The following diagram illustrates the proposed signaling pathway for p53 activation by CP-319340, leading to anti-tumor effects.









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References

- 1. Detection of Post-translationally Modified p53 by Western Blotting PubMed [pubmed.ncbi.nlm.nih.gov]
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